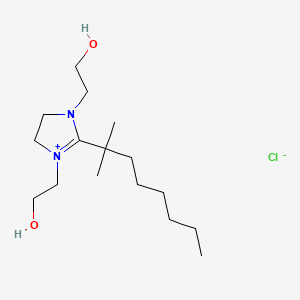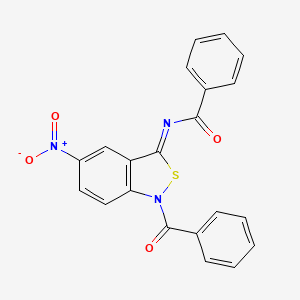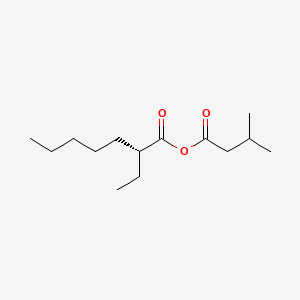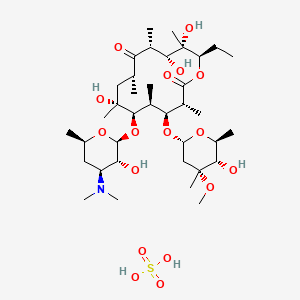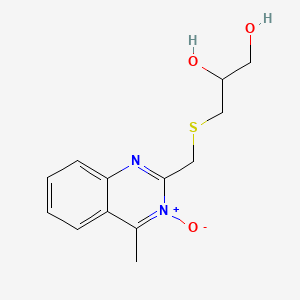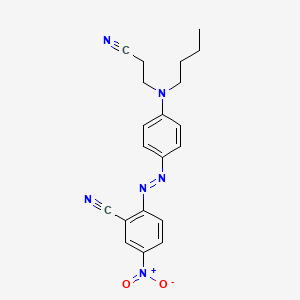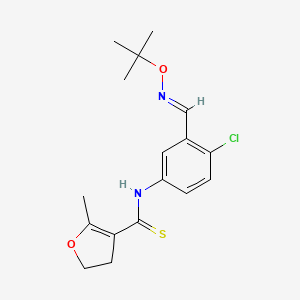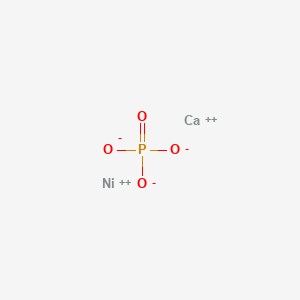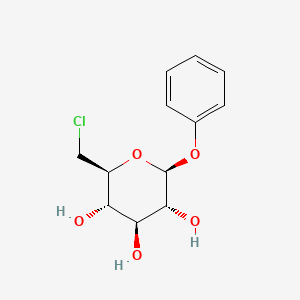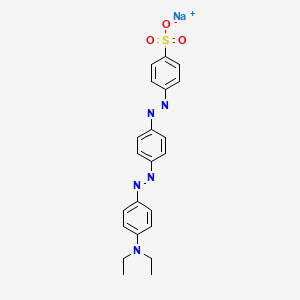
2-benzylphenolate;triphenyl(propyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzylphenolate;triphenyl(propyl)phosphanium is a compound that combines the properties of both 2-benzylphenolate and triphenyl(propyl)phosphanium.
Métodos De Preparación
The synthesis of 2-benzylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of triphenyl(propyl)phosphanium with 2-benzylphenol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .
Análisis De Reacciones Químicas
2-benzylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-benzylphenolate;triphenyl(propyl)phosphanium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-benzylphenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
2-benzylphenolate;triphenyl(propyl)phosphanium can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction.
Benzylphenol: A compound with similar structural features but different reactivity and applications.
Triphenylphosphonium salts: These compounds share the triphenylphosphonium moiety but differ in their anionic counterparts and overall properties.
The uniqueness of this compound lies in its combined properties, which make it suitable for specific applications that other similar compounds may not be able to achieve .
Propiedades
Número CAS |
93839-45-3 |
|---|---|
Fórmula molecular |
C34H33OP |
Peso molecular |
488.6 g/mol |
Nombre IUPAC |
2-benzylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C13H12O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h3-17H,2,18H2,1H3;1-9,14H,10H2/q+1;/p-1 |
Clave InChI |
BTNWLLSSKYFBFJ-UHFFFAOYSA-M |
SMILES canónico |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


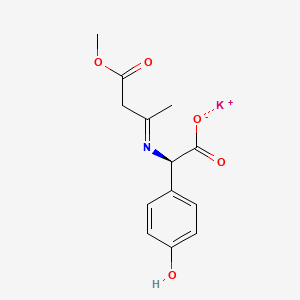
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
